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molecular formula C13H10F3NO2S B8667250 2-(4-Trifluoromethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester

2-(4-Trifluoromethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester

Cat. No. B8667250
M. Wt: 301.29 g/mol
InChI Key: NOJHFQOJLDFDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07345067B2

Procedure details

To a solution of 2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester (5.122 g, 17.00 mmol) in THF (85 ml) was added dropwise with cooling (15° C.) LAH (1M in THF, 17.34 ml, 17.34 mmol). The resulting mixture was stirred 30 min at RT and the reaction was quenched at ca 15° C. by the cautious addition of 20 ml saturated aqueous NH4Cl solution. The precipitate was filtered, washed with THF, evaporated and suspended in CH2Cl2. Na2SO4 was added and the organic phase filtered and evaporated to give 4.46 g (quantitative) of [2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-methanol as a yellow crytalline residue, MS: 259 (M+), MP: 95-98° C., dec.
Quantity
5.122 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
17.34 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[S:10][C:9]([C:11]2[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][CH:12]=2)=[N:8][CH:7]=1)=O)C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[F:20][C:17]([F:18])([F:19])[C:14]1[CH:13]=[CH:12][C:11]([C:9]2[S:10][C:6]([CH2:4][OH:3])=[CH:7][N:8]=2)=[CH:16][CH:15]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
5.122 g
Type
reactant
Smiles
C(C)OC(=O)C1=CN=C(S1)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
85 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
17.34 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred 30 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched at ca 15° C. by the cautious addition of 20 ml saturated aqueous NH4Cl solution
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with THF
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
Na2SO4 was added
FILTRATION
Type
FILTRATION
Details
the organic phase filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C=1SC(=CN1)CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.46 g
YIELD: CALCULATEDPERCENTYIELD 101.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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